DOTAP Transfection Reagent

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of DOTAP involves the reaction of 1,2-dioleoyl-sn-glycero-3-phosphocholine with trimethylamine, followed by methylation with methyl sulfate. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of DOTAP involves large-scale synthesis using automated reactors to maintain consistent quality and yield. The process includes rigorous purification steps such as chromatography and crystallization to achieve a product with over 99% purity .

化学反应分析

Types of Reactions

DOTAP primarily undergoes substitution reactions due to the presence of its quaternary ammonium group. It can also participate in complex formation with negatively charged molecules such as DNA and RNA .

Common Reagents and Conditions

Common reagents used in reactions with DOTAP include nucleic acids (DNA, RNA), oligonucleotides, and various buffer solutions. The reactions are typically carried out under physiological conditions (pH 7.4, 37°C) to mimic the cellular environment .

Major Products Formed

The major products formed from reactions involving DOTAP are stable lipoplexes, which are complexes of DOTAP with nucleic acids. These lipoplexes facilitate the delivery of genetic material into cells .

科学研究应用

Gene Delivery

DOTAP is primarily used for the transfection of plasmid DNA into mammalian cells. Its ability to form stable lipoplexes allows for efficient delivery even in the presence of serum, which is a significant advantage over other transfection methods.

- Transient and Stable Transfection : DOTAP supports both transient and stable transfection protocols, making it suitable for various experimental designs.

- Cell Types : It is effective across a range of cell lines, including hard-to-transfect cells.

RNA Delivery

Recent studies have demonstrated DOTAP's capability in delivering RNA molecules, including messenger RNA (mRNA) and small interfering RNA (siRNA).

- Efficiency : Research indicates that DOTAP can effectively transfect RNA into cells while maintaining low cytotoxicity levels compared to other reagents .

Therapeutic Applications

DOTAP has been explored for therapeutic gene delivery, particularly in gene therapy applications targeting specific diseases.

- Cancer Treatment : Studies have shown that DOTAP can deliver therapeutic genes targeting cancer cells, enhancing the efficacy of treatment regimens .

- Vaccine Development : Its use in mRNA vaccine formulations has been explored, capitalizing on its ability to facilitate cellular uptake of mRNA vaccines .

Comparative Efficacy

| Transfection Reagent | Cell Type | Transfection Efficiency | Cytotoxicity | Serum Compatibility |

|---|---|---|---|---|

| DOTAP | Various Mammalian | High | Low | Yes |

| Lipofectamine | Various Mammalian | Moderate | High | Yes |

| Polyethylenimine | Various Mammalian | High | High | Limited |

Case Study 1: Gene Transfer in Cancer Cells

A study investigated the efficiency of DOTAP in delivering a therapeutic gene to breast cancer cells. The results indicated a significant increase in gene expression levels compared to controls using calcium phosphate methods. This study highlighted DOTAP's potential as a reliable transfection agent in oncological research .

Case Study 2: mRNA Vaccine Development

Research focusing on mRNA vaccines demonstrated that formulations containing DOTAP resulted in enhanced cellular uptake and expression of the encoded antigens. The study concluded that DOTAP-based formulations could be a viable option for developing effective mRNA vaccines against infectious diseases .

作用机制

DOTAP exerts its effects by forming lipoplexes with nucleic acids. These complexes adhere to the cell surface and are internalized via endocytosis. Once inside the cell, the lipoplexes release the nucleic acids into the cytoplasm, where they can be transported to the nucleus for gene expression . The molecular targets include cellular membranes and endocytic pathways .

相似化合物的比较

Similar Compounds

DOPE (Dioleoylphosphatidylethanolamine): Often used in combination with DOTAP to enhance transfection efficiency.

Lipofectamine: Another popular transfection reagent with a different lipid composition.

PEI (Polyethylenimine): A polymer-based transfection reagent with high efficiency but higher cytotoxicity compared to DOTAP.

Uniqueness of DOTAP

DOTAP is unique due to its high transfection efficiency and low cytotoxicity. Unlike other cationic lipids, DOTAP can be used effectively in both the presence and absence of serum, making it versatile for various experimental conditions .

生物活性

DOTAP (1,2-Dioleoyl-3-trimethylammonium propane methylsulfate) is a cationic lipid widely recognized for its application as a transfection reagent in molecular biology. Its ability to facilitate the delivery of nucleic acids into various cell types has made it a valuable tool in both research and therapeutic contexts. This article explores the biological activity of DOTAP, focusing on its mechanisms of action, efficacy in different experimental setups, and implications for gene delivery.

DOTAP functions primarily by forming lipoplexes with negatively charged nucleic acids, such as DNA and RNA. The positively charged DOTAP molecules interact with the negatively charged phosphate backbone of nucleic acids, leading to the formation of stable complexes that can be taken up by cells through endocytosis. This process is facilitated by the lipid bilayer structure of DOTAP, which allows for fusion with cellular membranes.

In Vitro Studies

DOTAP has been shown to be effective in both serum-containing and serum-free conditions, distinguishing it from many other first-generation transfection reagents that are serum-sensitive. The following table summarizes key findings from various studies regarding the transfection efficiency of DOTAP across different cell lines:

| Cell Line | DNA Concentration (μg/mL) | Transfection Efficiency (%) | Reference |

|---|---|---|---|

| HeLa | 5 | 60-80 | |

| HEK293 | 2.5 | 50-70 | |

| COS-7 | 5 | 70-85 | |

| Arabidopsis thaliana | N/A | Induced immune response |

These results indicate that DOTAP is capable of achieving high transfection efficiencies across a range of cell types, making it a versatile tool for molecular biology applications.

In Vivo Applications

Recent studies have evaluated the use of DOTAP in vivo, particularly in the context of gene therapy. For instance, a study demonstrated that DOTAP-modified formulations could enhance systemic stability and improve biodistribution when used in conjunction with polyethylene glycol (PEG) modifications . This approach has shown promise for delivering therapeutic genes to target tissues effectively while minimizing off-target effects.

Case Studies

- Gene Delivery in Cancer Therapy : A study explored the use of DOTAP for delivering plasmid DNA encoding therapeutic genes directly into tumor cells. The results indicated significant tumor regression in animal models treated with DOTAP-lipoplex formulations compared to controls .

- Plant Immunity Activation : Interestingly, DOTAP has also been identified as an activator of innate immunity in plants. Research on Arabidopsis thaliana revealed that treatment with DOTAP primed defense responses against bacterial pathogens, significantly reducing disease severity .

Cytotoxicity Assessment

Cytotoxicity is a critical consideration when evaluating transfection reagents. Studies have shown that DOTAP exhibits low cytotoxicity at concentrations below 150 μg/mL when tested on various cell lines, including HeLa and peripheral blood lymphocytes . The optimal working concentration typically ranges from 5 to 10 μg/mL of DNA per μg of DOTAP, depending on the specific cell type and experimental conditions.

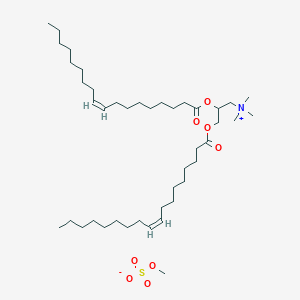

属性

IUPAC Name |

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H80NO4.CH4O4S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5-6(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1/b22-20-,23-21-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMRWWHFJMENJH-LQDDAWAPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H83NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144189-73-1 | |

| Record name | DOTAP methyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144189-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。